molecular formula C13H15N3O2 B5984887 3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine

3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5984887
M. Wt: 245.28 g/mol
InChI Key: MCUHGKOMSCKKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of pyridine and oxadiazole, which are both important classes of organic compounds.

Mechanism of Action

The mechanism of action of 3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and possess antimicrobial properties. Additionally, it has been investigated for its potential neuroprotective effects and its ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential as a drug delivery system, its ability to target specific tissues and cells, and its various pharmacological activities. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine. Some of these include:
1. Further investigation of its potential as a drug delivery system for targeted therapies.
2. Exploration of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
3. Investigation of its potential as an immunomodulatory agent for the treatment of autoimmune diseases.
4. Further research into its mechanism of action to better understand its pharmacological activities.
5. Investigation of its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.

Synthesis Methods

The synthesis of 3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-methyltetrahydrofuran with hydrazine hydrate to form 5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazole. This intermediate is then reacted with 3-chloropyridine in the presence of a base to yield the final product.

Scientific Research Applications

3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to target specific tissues and cells.

properties

IUPAC Name

5-(2-methyloxolan-2-yl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-5-3-7-14-10(9)11-15-12(18-16-11)13(2)6-4-8-17-13/h3,5,7H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUHGKOMSCKKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)C3(CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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